N-(methoxycarbonyl)aspartic acid
Description
N-(Methoxycarbonyl)aspartic acid is a chemically modified derivative of aspartic acid, where the α-amino group is protected by a methoxycarbonyl (Moc) group. This modification is commonly employed in peptide synthesis to prevent unwanted side reactions during coupling steps . The compound retains the dual carboxylic acid functionality of aspartic acid, enabling its use in diverse biochemical and industrial applications, such as enzyme immobilization and polymer synthesis. Its synthesis typically involves coupling methoxycarbonyl chloride with aspartic acid under controlled alkaline conditions, followed by purification via crystallization or chromatography .
Properties
Molecular Formula |
C6H9NO6 |
|---|---|
Molecular Weight |
191.14 g/mol |
IUPAC Name |
(2S)-2-(methoxycarbonylamino)butanedioic acid |
InChI |
InChI=1S/C6H9NO6/c1-13-6(12)7-3(5(10)11)2-4(8)9/h3H,2H2,1H3,(H,7,12)(H,8,9)(H,10,11)/t3-/m0/s1 |
InChI Key |
AGMCKPMUGQGLSA-VKHMYHEASA-N |
Isomeric SMILES |
COC(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
COC(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
N-(Methoxycarbonyl)aspartic acid belongs to a broader class of N-protected aspartic acid derivatives. Below is a detailed comparison with structurally and functionally related compounds:
Structural and Functional Differences
Physicochemical Properties
Solubility :
- This compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its carbamate group, whereas N-acetyl-L-aspartic acid is highly water-soluble due to its polar amide and carboxylate groups .
- N-(Benzyloxycarbonyl)aspartic acid is less water-soluble owing to its aromatic benzyl group .
Stability :
- The methoxycarbonyl group is hydrolytically labile under acidic or basic conditions, making it suitable for temporary protection in synthesis .
- In contrast, the tert-butoxycarbonyl (Boc) group is stable under acidic conditions but cleaved by trifluoroacetic acid, enabling orthogonal deprotection strategies .
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